Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate
Overview
Description
Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate is a complex organic compound with a molecular formula of C18H19ClN2O2S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylthiol with ethyl 4-aminobenzoate in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with 2-bromoethyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition or activation and changes in cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]benzoate can be compared with similar compounds such as:
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Similar structure but with a morpholinopropyl group instead of a chlorophenyl group.
Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate: Contains a sulfonyl group instead of a sulfanyl group.
Ethyl 4-{[({2-[(4-chlorophenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate: Similar but with a thioether linkage.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)sulfanylethylcarbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S2/c1-2-23-17(22)13-3-7-15(8-4-13)21-18(24)20-11-12-25-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPPOOLLANVZMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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